molecular formula C25H23NO4 B2528296 2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid CAS No. 2137611-55-1

2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid

Cat. No.: B2528296
CAS No.: 2137611-55-1
M. Wt: 401.462
InChI Key: QZGHRFIGKSHSLO-UHFFFAOYSA-N
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Description

2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid is an organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected amino acids and peptides, which are crucial intermediates in peptide synthesis .

Scientific Research Applications

2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid is unique due to its specific structure that allows for efficient protection of amino groups during peptide synthesis. Its stability and ease of removal make it a preferred choice in synthetic chemistry .

Properties

IUPAC Name

2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)15-18-11-9-17(10-12-18)13-14-26-25(29)30-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGHRFIGKSHSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137611-55-1
Record name 2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid
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